![molecular formula C19H22N6O B12635679 Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B12635679.png)
Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the pyrido[2,3-d]pyrimidine family, known for their potential therapeutic applications, particularly in antimicrobial and anticancer research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives typically involves the condensation of appropriate pyridine and piperazine derivatives under controlled conditions. One optimized method includes using dimethylformamide (DMF) as a solvent and iodine (I₂) as a catalyst. The reaction is often accelerated using microwave irradiation, significantly reducing the reaction time compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
化学反応の分析
Types of Reactions
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrido[2,3-d]pyrimidin-4(1H)-one derivatives .
科学的研究の応用
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to their versatile chemical properties.
作用機序
The mechanism of action of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as inhibitors of CDKs, which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compounds can induce cell cycle arrest and apoptosis in cancer cells . Other derivatives may target bacterial enzymes, disrupting essential metabolic pathways and leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
Pyrido[4,3-d]pyrimidines: Another class of heterocyclic compounds with similar structural features and biological activities.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidines: Known for their CDK4/6 inhibitory activity and potential as anticancer agents.
Pyrazolo[3,4-d]pyrimidines: Studied for their role as CDK2 inhibitors and anticancer properties.
Uniqueness
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives are unique due to their specific structural configuration, which allows for diverse functionalization and a broad spectrum of biological activities. Their ability to act as CDK inhibitors and antimicrobial agents highlights their versatility and potential in various fields of research and industry .
特性
分子式 |
C19H22N6O |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
1-propyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H22N6O/c1-2-9-25-14-21-19(26)15-6-7-17(22-18(15)25)24-12-10-23(11-13-24)16-5-3-4-8-20-16/h3-8,14H,2,9-13H2,1H3 |
InChIキー |
CLJOKOBWRSBHPB-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=NC(=O)C2=C1N=C(C=C2)N3CCN(CC3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


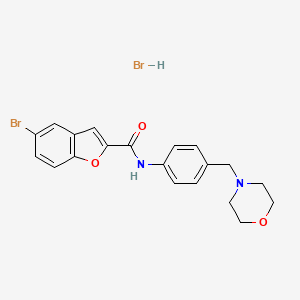
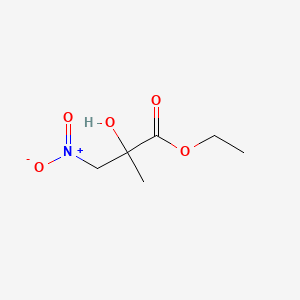
![Methyl 4-[(methoxymethyl)sulfanyl]benzoate](/img/structure/B12635624.png)
![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)

![(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635648.png)
![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)
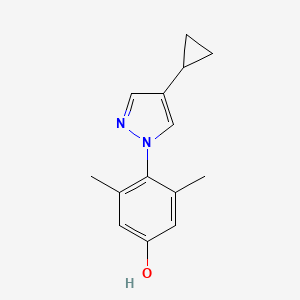
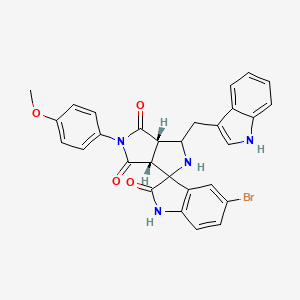
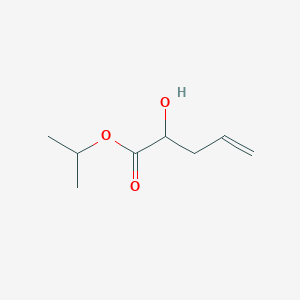
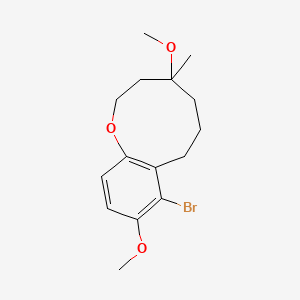
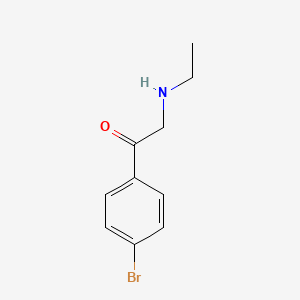
![4-Ethyl-3-[(4-methylphenyl)methyl]pyridine](/img/structure/B12635696.png)
